1-(Methylsulphonyl)tetradecan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Methylsulphonyl)tetradecan-2-ol is an organic compound with the molecular formula C15H32O3S and a molecular weight of 292.478 g/mol It is characterized by the presence of a methylsulphonyl group attached to a tetradecan-2-ol backbone
Preparation Methods
The synthesis of 1-(Methylsulphonyl)tetradecan-2-ol typically involves the reaction of tetradecan-2-ol with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(Methylsulphonyl)tetradecan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Methylsulphonyl)tetradecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(Methylsulphonyl)tetradecan-2-ol involves its interaction with specific molecular targets and pathways. The methylsulphonyl group can participate in various biochemical reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity and receptor interactions .
Comparison with Similar Compounds
1-(Methylsulphonyl)tetradecan-2-ol can be compared with other similar compounds, such as:
1-Tetradecanol: This compound lacks the methylsulphonyl group and has different chemical properties and applications.
Methylsulfonylmethane (MSM): While MSM contains a methylsulphonyl group, it has a simpler structure and different biological activities.
2-Tetradecanol: Similar to this compound but without the methylsulphonyl group, leading to different reactivity and applications.
Properties
CAS No. |
85099-05-4 |
---|---|
Molecular Formula |
C15H32O3S |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
1-methylsulfonyltetradecan-2-ol |
InChI |
InChI=1S/C15H32O3S/c1-3-4-5-6-7-8-9-10-11-12-13-15(16)14-19(2,17)18/h15-16H,3-14H2,1-2H3 |
InChI Key |
COQFTFJCVHESIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CS(=O)(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.